molecular formula C25H28N2O2 B3420733 (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] CAS No. 2005443-99-0

(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]

Cat. No.: B3420733
CAS No.: 2005443-99-0
M. Wt: 388.5 g/mol
InChI Key: RSBSWYBZVIWBOP-FGZHOGPDSA-N
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Description

(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] is a chiral compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentylidene core linked to two oxazole rings, each substituted with a phenylmethyl group. The stereochemistry at the 4 and 4’ positions is crucial for its activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] typically involves the following steps:

    Formation of the Oxazole Rings: The oxazole rings can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Phenylmethyl Groups: The phenylmethyl groups are introduced via a substitution reaction, often using benzyl halides in the presence of a base.

    Cyclopentylidene Core Formation: The cyclopentylidene core is formed through a condensation reaction, linking the two oxazole units.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl groups, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxazole rings or the cyclopentylidene core, potentially altering the compound’s structural and electronic properties.

    Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation Products: Benzyl alcohol, benzaldehyde.

    Reduction Products: Reduced oxazole derivatives.

    Substitution Products: Various substituted phenylmethyl derivatives.

Chemistry:

    Catalysis: The compound can act as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure products.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s chiral nature and functional groups make it a potential scaffold for drug design, particularly in targeting specific enzymes or receptors.

    Biochemical Studies: It can be used as a probe to study enzyme mechanisms or protein-ligand interactions.

Industry:

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) with chiral centers.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] depends on its specific application. In catalysis, it functions by coordinating to metal centers, facilitating enantioselective reactions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    (4S,4’S)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]: The enantiomer of the compound, differing in the stereochemistry at the 4 and 4’ positions.

    2,2’-Cyclopentylidenebis[4,5-dihydro-4-(methyl)oxazole]: A similar compound with methyl groups instead of phenylmethyl groups.

Uniqueness:

    Chirality: The (4R,4’R) configuration imparts specific chiral properties, making it distinct from its (4S,4’S) enantiomer.

    Functional Groups: The presence of phenylmethyl groups provides unique electronic and steric properties, influencing its reactivity and interactions.

This detailed overview highlights the significance and versatility of (4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] in various scientific and industrial contexts

Properties

IUPAC Name

(4R)-4-benzyl-2-[1-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-3-9-19(10-4-1)15-21-17-28-23(26-21)25(13-7-8-14-25)24-27-22(18-29-24)16-20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBSWYBZVIWBOP-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2005443-99-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2005443-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
Reactant of Route 2
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
Reactant of Route 3
Reactant of Route 3
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
Reactant of Route 4
Reactant of Route 4
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
Reactant of Route 5
Reactant of Route 5
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
Reactant of Route 6
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]

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